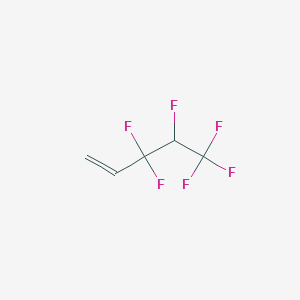
Hexafluoropentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluoropentene is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a pentene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexafluoropentene can be synthesized through several methods, including the fluorination of pentene derivatives. One common approach involves the reaction of pentene with fluorinating agents such as cobalt trifluoride or elemental fluorine under controlled conditions. The reaction typically requires elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method allows for efficient and scalable production, optimizing reaction conditions to achieve high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Hexafluoropentene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexafluoroacetone, a valuable intermediate in pharmaceutical synthesis.
Reduction: Reduction reactions can convert this compound into hexafluoropropylene, another important industrial compound.
Substitution: this compound can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Hexafluoroacetone
Reduction: Hexafluoropropylene
Substitution: Various substituted this compound derivatives
Aplicaciones Científicas De Investigación
Hexafluoropentene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential use in biological imaging and as probes for studying enzyme activity.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mecanismo De Acción
Hexafluoropentene can be compared with other fluorinated compounds such as hexafluoroacetone and hexafluorobenzene:
Hexafluoroacetone: Similar to this compound, hexafluoroacetone is a highly reactive fluorinated compound used in pharmaceutical synthesis.
Hexafluorobenzene: This compound is an aromatic fluorinated hydrocarbon with distinct spectroscopic properties.
Uniqueness of this compound: this compound’s unique combination of high reactivity, stability, and versatility makes it a valuable compound in various scientific and industrial applications. Its ability to undergo a wide range of chemical reactions and form stable fluorinated products sets it apart from other similar compounds.
Comparación Con Compuestos Similares
- Hexafluoroacetone
- Hexafluorobenzene
- Hexafluoroisopropanol
Propiedades
Número CAS |
2375-68-0 |
|---|---|
Fórmula molecular |
C5H4F6 |
Peso molecular |
178.08 g/mol |
Nombre IUPAC |
3,3,4,5,5,5-hexafluoropent-1-ene |
InChI |
InChI=1S/C5H4F6/c1-2-4(7,8)3(6)5(9,10)11/h2-3H,1H2 |
Clave InChI |
RBMOVUILDUBRGH-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C(C(F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















